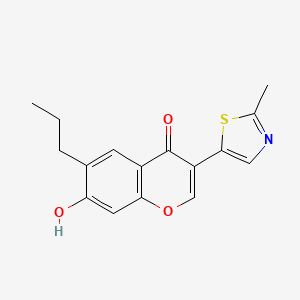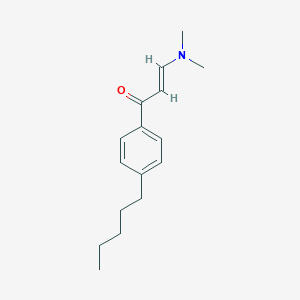![molecular formula C28H32N2O6 B8072779 (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID](/img/structure/B8072779.png)
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl group and a hexahydropyrrolo[3,4-c]pyridine ring system
Vorbereitungsmethoden
The synthesis of (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID typically involves multiple steps, including the protection of functional groups, formation of the pyrrolo[3,4-c]pyridine ring, and introduction of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the use of reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can enhance the compound’s ability to bind to these targets, while the hexahydropyrrolo[3,4-c]pyridine ring system can provide structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID stands out due to its unique combination of functional groups and ring systems. Similar compounds include those with fluorenylmethoxycarbonyl groups or hexahydropyrrolo[3,4-c]pyridine rings, but they may lack the specific structural features that confer the unique properties of this compound.
Eigenschaften
IUPAC Name |
(3aS,7aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFHYVWWKYHTI-JMQGSBJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CC[C@@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B8072699.png)
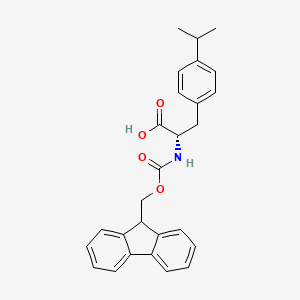
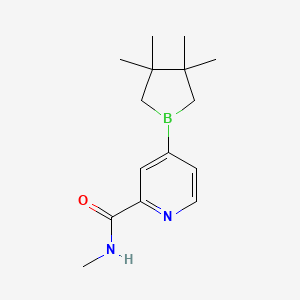
![3-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8072741.png)
![(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine](/img/structure/B8072747.png)
![3-(aminomethyl)-5,7-dihydro-4H-triazolo[1,5-a]pyrazin-6-one](/img/structure/B8072751.png)
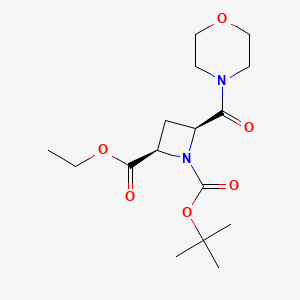
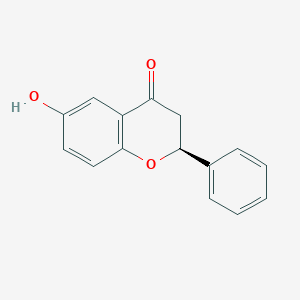
![3-[(3S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]oxybenzoic acid](/img/structure/B8072784.png)
![3-[[(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]methoxy]benzoic acid](/img/structure/B8072788.png)
![2-[1-(carboxymethyl)-3-methyl-2,5-dioxo-3H-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B8072803.png)
![1,9-Dihydroxy-4-(hydroxymethyl)-3,8-dioxatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),4,10,12,14-pentaene-6,16-dione](/img/structure/B8072807.png)
